molecular formula C15H21NO3S2 B14390684 S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine CAS No. 88389-22-4

S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine

Cat. No.: B14390684
CAS No.: 88389-22-4
M. Wt: 327.5 g/mol
InChI Key: JTWKVGKHSZMDRP-ABLWVSNPSA-N
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Description

S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine: is a compound with the chemical formula C₁₅H₂₁NO₃S₂. It belongs to a group of stereoisomers and is characterized by the presence of a methylsulfanyl group attached to a phenylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as hydroxide ions (OH⁻) and cyanide ions (CN⁻).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine has various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a precursor to bioactive compounds.

    Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in substitution reactions, where it attacks an electrophilic carbon center, leading to the formation of new chemical bonds . The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Uniqueness: S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

88389-22-4

Molecular Formula

C15H21NO3S2

Molecular Weight

327.5 g/mol

IUPAC Name

(2R)-2-[(2-benzyl-3-methylsulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C15H21NO3S2/c1-20-9-12(8-11-6-4-3-5-7-11)14(17)16-13(10-21-2)15(18)19/h3-7,12-13H,8-10H2,1-2H3,(H,16,17)(H,18,19)/t12?,13-/m0/s1

InChI Key

JTWKVGKHSZMDRP-ABLWVSNPSA-N

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC

Canonical SMILES

CSCC(CC1=CC=CC=C1)C(=O)NC(CSC)C(=O)O

Origin of Product

United States

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